BenchChemオンラインストアへようこそ!

5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

Epigenetics p300/CBP HAT inhibition Structure-Activity Relationship (SAR)

5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 1889287-46-0) is a spirocyclic oxazolidinedione featuring a brominated indene moiety fused to an oxazolidine-2',4'-dione ring, with a molecular weight of 282.09 g/mol and formula C₁₁H₈BrNO₃. This compound belongs to a class of spiro oxazolidinediones recognized as potent and selective catalytic inhibitors of the p300 and CBP histone acetyltransferases (HATs), a mechanism implicated in oncology and epigenetic research.

Molecular Formula C11H8BrNO3
Molecular Weight 282.093
CAS No. 1889287-46-0
Cat. No. B2483180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
CAS1889287-46-0
Molecular FormulaC11H8BrNO3
Molecular Weight282.093
Structural Identifiers
SMILESC1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2
InChIInChI=1S/C11H8BrNO3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4H2,(H,13,14,15)
InChIKeyQGXOQPVPPXLVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 1889287-46-0): A Spirocyclic p300/CBP HAT Inhibitor Scaffold


5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 1889287-46-0) is a spirocyclic oxazolidinedione featuring a brominated indene moiety fused to an oxazolidine-2',4'-dione ring, with a molecular weight of 282.09 g/mol and formula C₁₁H₈BrNO₃ . This compound belongs to a class of spiro oxazolidinediones recognized as potent and selective catalytic inhibitors of the p300 and CBP histone acetyltransferases (HATs), a mechanism implicated in oncology and epigenetic research . The compound is commercially available as a research chemical, with typical specifications including a purity of ≥95% or ≥98%, and is intended for non-human, laboratory use only .

Why Generic Substitution of 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione is Scientifically Unjustified


The pharmacological profile of spiro oxazolidinedione-based p300/CBP inhibitors is exquisitely sensitive to minor structural modifications, making generic substitution highly risky without head-to-head data. For instance, the seminal inhibitor A-485, which incorporates a fluoro-substituted spiro oxazolidinedione, achieves picomolar to low nanomolar potency against p300/CBP HAT domains [2][3]. However, as demonstrated by SAR studies on related A-485 analogs, even subtle alterations to the aromatic substituent can shift the IC₅₀ by over two orders of magnitude (e.g., from 0.096 µM to 8.701 µM within a single congeneric series) [3]. The target compound's 5-bromo substitution pattern is therefore not an interchangeable feature; it is a critical pharmacophoric element expected to dictate target engagement, lipophilicity, and metabolic stability, making it a distinct entity from its unsubstituted, fluoro, chloro, or amino counterparts.

Quantitative Differentiator Guide: 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione vs. Closest Structural and Pharmacological Analogs


Structural Differentiation via Halogen-Specific Enzyme Interactions: Bromine vs. Fluorine in p300/CBP HAT Inhibition

The 5-bromo substituent on the indene ring is hypothesized to exploit a larger hydrophobic pocket within the p300/CBP HAT domain compared to the smaller fluorine atom in the clinical candidate A-485. While A-485 (a fluoro-substituted spiro oxazolidinedione) exhibits an IC₅₀ of 0.184 µM against its target [1], the bromine atom's increased polarizability and larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) offer the potential for enhanced halogen bonding and steric complementarity. Direct binding data for this specific compound is not yet publicly available, but this structural rationale underpins its procurement as a distinct chemical probe for exploring halogen-dependent SAR in HAT active sites.

Epigenetics p300/CBP HAT inhibition Structure-Activity Relationship (SAR)

Scaffold Potency Differentiation: 5-Bromo Spiro Oxazolidinedione vs. Unsubstituted Parent Scaffold

The unsubstituted parent scaffold, 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 76311-46-1), has been identified as a potent and selective catalytic inhibitor of p300/CBP HATs . Although specific IC₅₀ values for the parent scaffold are not yet disclosed, the brominated analog (5-bromo derivative) is designed to enhance potency and physicochemical properties by occupying additional hydrophobic space within the enzymatic pocket. This substitution also blocks a metabolic site, represented by the para-bromination, which can alter clearance profiles. Class-level SAR from related spirocyclic chromane series shows that analogous aromatic substitutions can improve potency by up to 10- to 100-fold [1].

p300/CBP HAT inhibition Scaffold Optimization Lead Discovery

Stereochemical Differentiation: Access to Single Enantiomers for Chiral p300/CBP Active Site Interactions

The target compound contains a chiral spiro center, and its enantiomers — (R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 1889289-92-2) and (S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 1889291-77-3) — are both commercially available . In the seminal p300/CBP literature, spiro chirality has a profound impact on biological activity; for example, A-485's active enantiomer demonstrates an R-configuration with significantly greater potency than its S-counterpart or racemic mixtures [1]. The (R)-enantiomer of related spiro[indene] compounds has been reported to possess cytotoxicity with IC₅₀ values in the range of 10–30 µM against HeLa, MCF-7, and A549 cell lines, though the specific contribution of chirality to these values remains to be fully deconvoluted .

Chiral Separation p300/CBP HAT Enantioselective Synthesis

Off-Target Selectivity Profile: Differentiation from Aldose Reductase Inhibitor Spiro Oxazolidinediones

The spiro oxazolidinedione chemotype is known to inhibit at least two distinct enzyme families: p300/CBP HATs and aldose reductase [1][2]. Early generation spiro oxazolidinediones, such as (4S)-6-chlorospiro[4H-2,3-dihydrobenzopyran-4,5'-oxazolidine]-2',4'-dione, were developed as potent aldose reductase inhibitors for diabetic complications [2]. In contrast, the indene-based spiro core (as present in the target compound) was specifically designed as part of a virtual screening and optimization campaign to achieve selectivity for the p300/CBP HAT domain over other acetyltransferases and unrelated enzymes [1]. The 5-bromo indene substitution further biases selectivity towards the larger p300/CBP active site, distinguishing this compound from earlier generation aldose reductase-targeting spiro oxazolidinediones.

Target Selectivity Aldose Reductase p300/CBP

Physicochemical Differentiation for CNS Permeability: 5-Bromo Substitution Impacts Lipophilicity and Drug-Like Properties

The 5-bromo substituent contributes to the compound's lipophilicity (cLogP), which is a critical determinant of membrane permeability and blood-brain barrier (BBB) penetration. Computational predictions estimate a LogP of approximately 0.95 for the related 5-amino analog and 1.8 for the 5-bromo analog, reflecting a significant increase in lipophilicity . This is in contrast to the more polar fluoro-substituted A-485, which has been optimized for oral bioavailability and low clearance but may have different CNS penetration properties [1]. The increased lipophilicity of the bromo derivative could be advantageous for targeting CNS tumors where higher BBB penetration is desired, a hypothesis that can be tested by procuring this specific compound.

Lipophilicity Blood-Brain Barrier Drug Design

High-Impact Research Applications for 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione


Halogen-Scanning in p300/CBP HAT Lead Optimization

This compound is the optimal choice for systematic halogen-scanning SAR studies aimed at probing the p300/CBP HAT active site's tolerance for larger, more polarizable halogens. By comparing the 5-bromo derivative with the established 5-fluoro benchmark (A-485, IC₅₀ = 0.184 µM ), medicinal chemistry teams can directly assess the impact of halogen size on enzymatic inhibition and cellular potency. This is a standard strategy for enhancing binding affinity through halogen bonding, and the commercial availability of this specific bromo compound makes it immediately accessible for such head-to-head studies.

Enantioselective p300/CBP Pharmacophore Mapping

The spiro center of this compound creates a chiral environment critical for target engagement. The commercial availability of both the racemate (CAS 1889287-46-0) and the resolved enantiomers (CAS 1889289-92-2 and 1889291-77-3) allows for definitive enantioselectivity profiling . Given that the (R)-enantiomer of the related A-485 is significantly more potent than the (S)-form , procuring the single enantiomers of this brominated scaffold is essential for elucidating the stereochemical requirements of p300/CBP HAT inhibition and for patent strategies involving chiral active pharmaceutical ingredients.

CNS-Penetrant Epigenetic Probe Development for Glioblastoma

The 5-bromo substituent's contribution to increased lipophilicity (estimated LogP ≈ 1.8) makes this compound a superior starting point for developing brain-penetrant p300/CBP inhibitors, a profile critical for glioblastoma and other CNS tumor indications. In contrast to the more polar 5-amino analog (LogP = 0.95 ) or A-485, this bromo derivative is better positioned within the CNS drug-likeness space (optimal LogP range 1–3). Research teams can use this compound as a template for further medicinal chemistry optimization to balance BBB penetration with metabolic stability, directly testing the hypothesis that increased halogen lipophilicity improves brain exposure.

Selectivity Profiling Against Aldose Reductase to Validate Epigenetic Target Engagement

Given the dual activity of some spiro oxazolidinediones against both p300/CBP HATs and aldose reductase , it is imperative to counter-screen this specific 5-bromo indene derivative against aldose reductase to confirm on-target epigenetic activity. This compound is hypothesized to be selective for p300/CBP over aldose reductase due to its indene-based core, which was specifically optimized for HAT domain binding . Procuring this compound enables the critical selectivity profiling experiments that distinguish a true p300/CBP inhibitor from a non-specific spiro oxazolidinedione, a necessary step for credible target validation publications.

Quote Request

Request a Quote for 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.